molecular formula C21H21ClN2O3 B3046151 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1203266-44-7

6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B3046151
CAS RN: 1203266-44-7
M. Wt: 384.9
InChI Key: JVANDPYTHZMPME-UHFFFAOYSA-N
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Description

6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one, also known as WAY-100635, is a chemical compound that has been extensively studied for its use in scientific research. It is a selective antagonist of the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress.

Mechanism of Action

6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a selective antagonist of the serotonin 5-HT1A receptor, which means that it blocks the binding of serotonin to this receptor. The 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and stress. By blocking the binding of serotonin to this receptor, 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can modulate the activity of the serotonin system and produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the firing rate of serotonin neurons in the dorsal raphe nucleus, which is the major source of serotonin in the brain. Additionally, it has been shown to increase the release of serotonin in several brain regions, including the prefrontal cortex and hippocampus. These effects are thought to be responsible for the anxiolytic and antidepressant effects of 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the effects of serotonin specifically on this receptor, without interfering with other serotonin receptors or neurotransmitter systems. However, one limitation of using 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one. One area of interest is the role of the serotonin 5-HT1A receptor in the regulation of social behavior, including aggression and social anxiety. Additionally, there is growing interest in the use of 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one as a tool for the development of new antidepressant and anxiolytic drugs. Finally, there is ongoing research on the potential therapeutic applications of 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Conclusion:
In conclusion, 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a selective antagonist of the serotonin 5-HT1A receptor that has been extensively studied for its use in scientific research. It has been shown to produce a range of biochemical and physiological effects, and has been used to study the role of the serotonin system in the regulation of mood, anxiety, and stress. While there are some limitations to its use in lab experiments, 6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one remains a valuable tool for researchers studying the serotonin system and its role in psychiatric disorders.

Scientific Research Applications

6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has been widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used in preclinical studies to investigate the effects of serotonin on mood, anxiety, and stress. Additionally, it has been used to study the role of the serotonin system in the pathophysiology of depression, anxiety disorders, and schizophrenia.

properties

IUPAC Name

6-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-18-3-1-2-4-19(18)23-9-11-24(12-10-23)21(26)14-27-16-7-5-15-6-8-20(25)17(15)13-16/h1-5,7,13H,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVANDPYTHZMPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135647
Record name 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

CAS RN

1203266-44-7
Record name 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203266-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[2-[4-(2-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

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